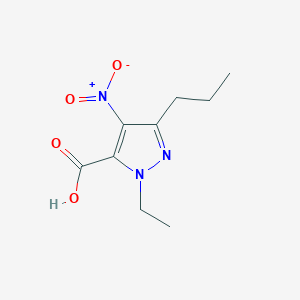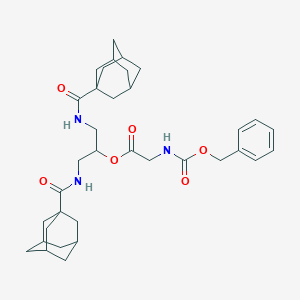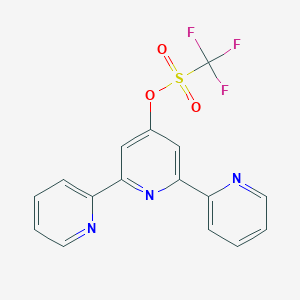
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C₁₆H₁₀F₃N₃O₃S and a molecular weight of 381.329 g/mol This compound is known for its unique trifluoromethylsulfono group attached to the terpyridine core, which imparts distinct chemical and physical properties
Métodos De Preparación
The synthesis of 4’-Trifluoromethylsulfono-2,2’:6’,2’‘-terpyridine typically involves the reaction of 2,2’:6’,2’'-terpyridine with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfono group to other functional groups.
Substitution: The trifluoromethylsulfono group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine, particularly in its anticancer applications, involves targeting mitochondrial pathways. The compound induces mitophagy, a selective autophagic process that degrades dysfunctional mitochondria. This process involves the disruption of mitophagy-related protein expression, dissipation of mitochondrial membrane potential, elevation of reactive oxygen species levels, and promotion of mitochondrial DNA damage . These actions lead to the selective cytotoxicity of cancer cells, making it a potential candidate for next-generation anticancer drugs.
Comparación Con Compuestos Similares
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine can be compared with other similar compounds such as:
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains trifluoromethyl groups but differs in its bipyridine core.
4’-Trifluoromethyl-2,2’6’,2’'-terpyridine: Similar to the compound but lacks the sulfono group.
Propiedades
Número CAS |
134653-69-3 |
|---|---|
Fórmula molecular |
C16H10F3N3O3S |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
Clave InChI |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Sinónimos |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


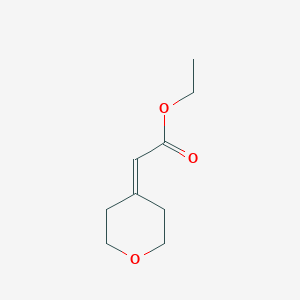
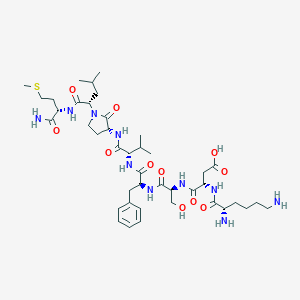
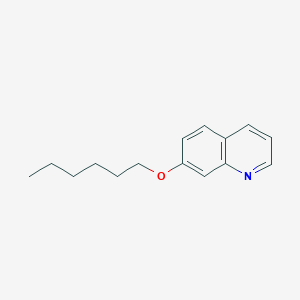
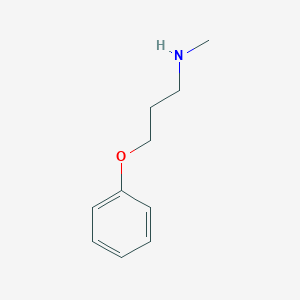
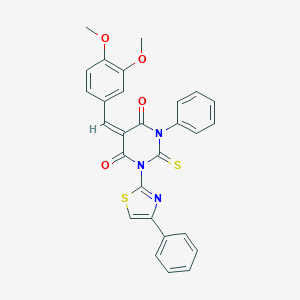
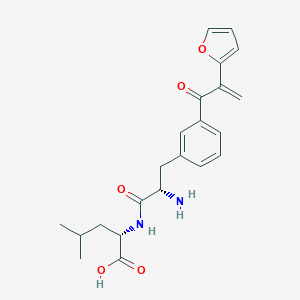
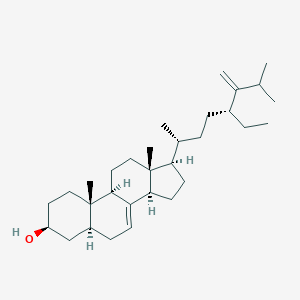
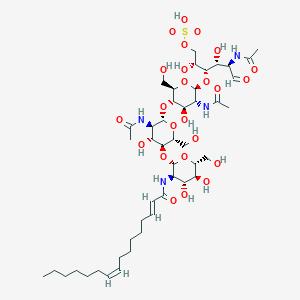
![6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B145186.png)

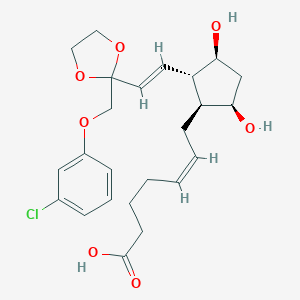
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
